

A Comprehensive Technical Guide to the Physical Properties of 3,5-Dinitrobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dinitrobenzaldehyde

Cat. No.: B077469

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of **3,5-Dinitrobenzaldehyde**, with a specific focus on its melting point and solubility. This document is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields who utilize this compound in their work.

Core Data Presentation: Physical Properties

The following table summarizes the key physical properties of **3,5-Dinitrobenzaldehyde**. It is important to note that while the melting point is well-documented, specific quantitative solubility data in a range of solvents is not extensively available in published literature and should be determined experimentally for specific applications.

Physical Property	Value	Notes
Melting Point	85 °C	
Solubility		
Water	Information not available	Qualitative assessments of related compounds suggest low solubility.
Ethanol	Information not available	Expected to be soluble based on the polarity of related compounds.
Acetone	Information not available	Expected to be soluble based on the polarity of related compounds.
Dimethyl Sulfoxide (DMSO)	Information not available	Expected to be soluble based on the solvent properties of DMSO.
Hexane	Information not available	Expected to have low solubility due to its nonpolar nature.
Toluene	Information not available	Expected to have limited solubility.

Experimental Protocols

Accurate determination of the physical properties of a compound is crucial for its application in research and development. The following sections detail standard experimental methodologies for determining the melting point and solubility of a solid organic compound like **3,5-Dinitrobenzaldehyde**.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following

protocol outlines the capillary method, a common and reliable technique for melting point determination.

Apparatus and Materials:

- Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- **3,5-Dinitrobenzaldehyde** sample (finely powdered)
- Heating medium (e.g., mineral oil for Thiele tube)
- Spatula
- Mortar and pestle (optional, for powdering the sample)

Procedure:

- Sample Preparation: A small amount of the **3,5-Dinitrobenzaldehyde** sample is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end. The packed sample should be approximately 2-3 mm in height.
- Apparatus Setup:
 - Thiele Tube: The capillary tube is attached to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. The thermometer and capillary tube are then immersed in the heating oil within the Thiele tube.
 - Digital Melting Point Apparatus: The capillary tube is inserted into the designated slot in the heating block of the apparatus.
- Heating: The heating medium is heated gently and steadily. The rate of heating should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

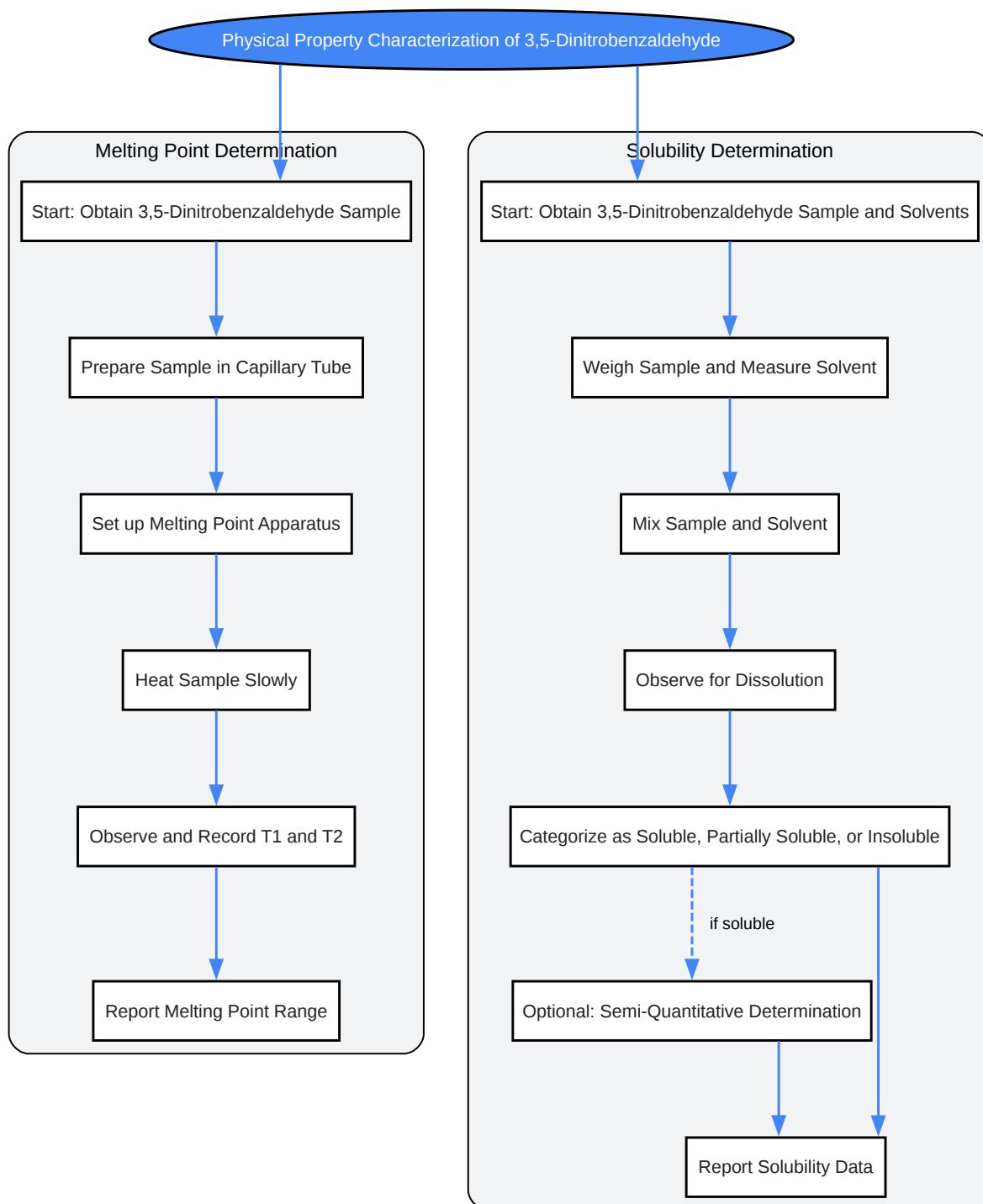
- Observation: The sample is observed carefully through the magnifier of the apparatus. Two temperatures are recorded:
 - T1: The temperature at which the first drop of liquid appears.
 - T2: The temperature at which the last solid crystal melts completely.
- Melting Point Range: The melting point is reported as the range between T1 and T2. A narrow melting point range (0.5-1 °C) is indicative of a pure compound.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The following protocol describes a general method for the qualitative and semi-quantitative determination of the solubility of a compound in various solvents.

Apparatus and Materials:

- Test tubes and rack
- Vortex mixer or magnetic stirrer
- Spatula
- Graduated pipettes or cylinders
- Analytical balance
- **3,5-Dinitrobenzaldehyde** sample
- A range of solvents (e.g., water, ethanol, acetone, DMSO, hexane, toluene)


Procedure:

- Preparation of Test Solutions: A small, accurately weighed amount of **3,5-Dinitrobenzaldehyde** (e.g., 10 mg) is placed into a series of test tubes.

- Solvent Addition: A known volume of a specific solvent (e.g., 1 mL) is added to each test tube.
- Mixing: The test tubes are agitated vigorously using a vortex mixer or by stirring with a magnetic stir bar for a set period (e.g., 1-2 minutes).
- Observation: The mixture is visually inspected to determine if the solid has completely dissolved. The results can be categorized as:
 - Soluble: The solid completely dissolves, forming a clear solution.
 - Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
 - Insoluble: The solid does not appear to dissolve.
- Semi-Quantitative Determination (Optional): If the compound is soluble, additional weighed portions of the solute can be added incrementally until saturation is reached (i.e., solid material remains undissolved after thorough mixing). The total mass of the solute dissolved in the known volume of the solvent can then be calculated to express the solubility in terms of g/L or mg/mL.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of **3,5-Dinitrobenzaldehyde**.

[Click to download full resolution via product page](#)

Workflow for Physical Property Determination

- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 3,5-Dinitrobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b077469#physical-properties-of-3-5-dinitrobenzaldehyde-melting-point-solubility\]](https://www.benchchem.com/product/b077469#physical-properties-of-3-5-dinitrobenzaldehyde-melting-point-solubility)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com